Fargesin

Übersicht

Beschreibung

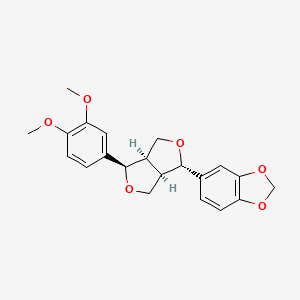

Fargesin is a bioactive neolignan isolated from magnolia plants. It has been found to have antihypertensive and anti-inflammatory effects .

Synthesis Analysis

Fargesin exhibits anti-inflammation effects on THP-1 cells via suppression of PKC pathway including downstream JNK, nuclear factors AP-1 and NF-ĸB . It also inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways .

Molecular Structure Analysis

The molecular formula of Fargesin is C21H22O6, and its molecular weight is 370.40 g/mol .

Chemical Reactions Analysis

Fargesin has been found to inhibit cell proliferation and transformation by suppression of epidermal growth factor (EGF)-stimulated G1/S-phase cell cycle transition in premalignant JB6 Cl41 and HaCaT cells . It also inhibits melanin production in murine melanoma cells, normal melanocytes, and zebrafish embryos .

Physical And Chemical Properties Analysis

Fargesin is a white to off-white solid with a density of 1.265±0.06 g/cm3. It has a boiling point of 506.4±50.0 °C at 760 mmHg and a flash point of 208.923°C .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects in Inflammatory Bowel Disease : Fargesin shows promising anti-inflammatory effects in chemically induced inflammatory bowel disease (IBD) in mice. It significantly reduces inflammatory infiltration, myeloperoxidase activity, and pro-inflammatory cytokines, suggesting a potential therapeutic application for human IBD treatment (Yue et al., 2018).

Suppression of Inflammatory Responses in Monocytes : It exerts anti-inflammatory effects in THP-1 human monocytes by inhibiting major inflammatory mediators and the nuclear translocation of transcription factors NF-ĸB and AP-1. This indicates potential applications in drug development against inflammatory disorders (Pham et al., 2017).

Inhibition of Melanin Synthesis : Fargesin has shown effectiveness in inhibiting melanin production, suggesting potential use as an anti-melanogenic agent for hyperpigmentation disorders (Fu et al., 2019).

Antihypertensive Effects : In studies on hypertensive rats, fargesin demonstrated antihypertensive effects by inhibiting oxidative stress and promoting nitric oxide release, suggesting potential in managing hypertension (Sha et al., 2016).

Improvement in Lipid and Glucose Metabolism : It has been found to improve dyslipidemia and hyperglycemia by activating key metabolic pathways in adipocytes and obese mice, indicating potential for obesity and diabetes treatment (Lee et al., 2012).

Alleviation of Atherosclerosis : Fargesin reduces atherosclerotic lesions by elevating the efficiency of reverse cholesterol transport and decreasing inflammatory response, offering a novel approach for atherosclerosis treatment (Wang et al., 2020).

Protection Against Cadmium-Induced Lung Injury : The compound has been shown to attenuate cadmium-induced lung injury potentially by activating the aryl hydrocarbon receptor and suppressing the inflammatory response (Zhang et al., 2022).

Amelioration of Osteoarthritis : Fargesin ameliorates osteoarthritis by promoting macrophage reprogramming and downregulating MAPK and NF-κB pathways, suggesting potential therapeutic applications in osteoarthritis management (Lu et al., 2021).

Inhibition of Sterol Carrier Protein in Aedes aegypti : Its analogs show potential as inhibitors of Aedes aegypti sterol carrier protein, indicating possible applications in controlling mosquito-borne diseases (De Lima et al., 2021).

Potential β1 Adrenergic Receptor Antagonist : It has been suggested as a potential β1 adrenergic receptor antagonist, protecting hearts against ischemia/reperfusion injury in rats, indicating potential applications in cardiovascular disease treatment (Wang et al., 2015).

Eigenschaften

IUPAC Name |

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317922 | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fargesin | |

CAS RN |

68296-27-5, 31008-19-2 | |

| Record name | (+)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)